B606871 Cyanine5 maleimide CAS No. 1437872-46-2

Cyanine5 maleimide

Cat. No. B606871
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine5 maleimide is a mono-reactive dye which selectively couples with thiol groups (for example, with cysteines in peptides and proteins) to give labeled conjugates. Cyanine5 is an analog of Cy5®, a common fluorophore which is compatible with various instrumentation like microscopes, imagers, and fluorescence readers. For the labeling of antibodies and sensitive proteins we recommend to use the water soluble sulfo-Cyanine5 maleimide.

Scientific Research Applications

Protein Modification and Bioconjugation

  • Reversible Cysteine Modification : The maleimide motif is widely used for selective chemical modification of cysteine residues in proteins. Mono- and dibromomaleimides have been used for reversible cysteine modification, offering opportunities for up to three points of attachment and the potential to regenerate the unmodified protein (Smith et al., 2010).

  • Improved Photon Budget of Fluorophores : In bioconjugation, Cyanine3/5 dye conjugates via maleimide-thiol and amide linkages show a significant difference in photobleaching, with thioether linkages exhibiting more severe photobleaching than amide linkers. Strategies to increase the total emitted photons by 1.5-3 fold using different linkers have been explored (Zhang et al., 2023).

Fluorescence and Imaging Applications

  • Fluorescent Probes for Bioimaging : The maleimide group in N-[4-Methylcoumarin-7-yl] maleimide can recognize cysteine as an ‘OFF–ON’ fluorescent probe. This specific recognition depends on the structural and acidic differences of biothiol itself and has applications in detecting Cys in living cells (Yang et al., 2015).

  • Multicolor Protein FRET Studies : Site-specific fluorescence probes, including a coumarin maleimide (Mcm-Mal) that is fluorogenic upon reaction with cysteine, can be used for Förster resonance energy transfer (FRET) studies. This allows for measuring distances within proteins in the 15-40 Å range and can be combined with tryptophan fluorescence for multicolor FRET to monitor multiple interactions (Ferrie et al., 2017).

Advanced Materials and Drug Delivery

  • Hydrogel Formation and Drug Release : The Diels-Alder [4 + 2] cycloaddition between furan- and maleimide-functional polyanions has been used to form cross-linked synthetic polymer hydrogels. These hydrogels demonstrate potential for drug release applications and can be tailored in terms of mechanical properties and equilibrium swelling (Stewart et al., 2016).

  • Maleimide-Modified pH-Sensitive Liposomes : Maleimide has been used to modify the surface of liposomes, creating advanced drug delivery systems. These modifications have shown remarkable improvement in drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity (Li & Takeoka, 2013).

properties

CAS RN

1437872-46-2

Product Name

Cyanine5 maleimide

IUPAC Name

3H-​Indolium, 2-​[5-​[1-​[6-​[[2-​(2,​5-​dihydro-​2,​5-​dioxo-​1H-​pyrrol-​1-​yl)​ethyl]​amino]​-​6-​oxohexyl]​-​1,​3-​dihydro-​3,​3-​dimethyl-​2H-​indol-​2-​ylidene]​-​1,​3-​pentadien-​1-​yl]​-​1,​3,​3-​trimethyl-

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

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